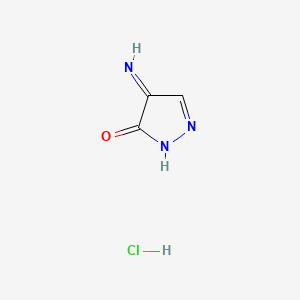

4-Amino-3H-pyrazol-3-one Hydrochloride

Description

Historical Context and Academic Significance of Pyrazolone (B3327878) Scaffolds in Chemical Sciences

The story of pyrazolone scaffolds dates back to the late 19th century, with their discovery marking a significant milestone in heterocyclic chemistry. The first synthesis of a pyrazolone derivative, antipyrine, by Ludwig Knorr in 1883, unveiled the therapeutic potential of this class of compounds, initially as an analgesic and antipyretic. nih.govresearchgate.net This seminal discovery spurred extensive research into pyrazolone chemistry, leading to the development of a wide array of derivatives with diverse pharmacological activities. researchgate.net

Academically, the pyrazolone scaffold has proven to be a versatile building block in organic synthesis. Its reactivity allows for a multitude of chemical transformations, making it a valuable synthon for the construction of more complex molecules, including fused heterocyclic systems. mdpi.com The significance of pyrazolones extends beyond medicinal chemistry into the realm of dye chemistry, where they are integral components of important colorants like tartrazine (B75150) and various pigments. researchgate.net The sustained interest in pyrazolone chemistry is a testament to its fundamental importance and broad applicability in the chemical sciences. nih.govnih.gov

Structural Features and Potential Tautomerism of the Pyrazolone Core in Aminopyrazolone (B8391566) Derivatives

The core structure of 4-Amino-3H-pyrazol-3-one Hydrochloride is a five-membered heterocyclic ring containing two adjacent nitrogen atoms, a carbonyl group, and an amino substituent. This arrangement of functional groups gives rise to interesting structural and electronic properties.

A key feature of the pyrazolone core is its capacity to exist in different tautomeric forms. researchgate.net Tautomers are isomers of a compound that readily interconvert, most often by the migration of a proton. In the case of aminopyrazolone derivatives, several tautomeric equilibria are possible, including lactam-lactim and imine-enamine tautomerism. researchgate.netkorea.ac.kr

Lactam-Lactim Tautomerism: This involves the migration of a proton from a nitrogen atom to the carbonyl oxygen, resulting in the formation of a hydroxyl group (the lactim or enol form). The equilibrium between the keto (lactam) and enol (lactim) forms is influenced by factors such as the solvent and the nature of substituents on the pyrazolone ring. nih.gov

Imine-Enamine Tautomerism: The presence of the amino group at the 4-position introduces the possibility of imine-enamine tautomerism, where a proton can migrate from the amino group to an adjacent carbon atom, forming an imine and a carbon-carbon double bond. korea.ac.kr

The specific tautomeric form that predominates under a given set of conditions can have a significant impact on the compound's chemical reactivity and biological activity. The hydrochloride salt form of 4-Amino-3H-pyrazol-3-one would likely influence these equilibria due to the protonation of one of the nitrogen atoms or the amino group.

Overview of Key Research Directions and Academic Relevance of this compound and Analogues

The academic relevance of this compound and its analogues is primarily situated within the field of medicinal chemistry and drug discovery. The aminopyrazolone scaffold is considered a "privileged structure," meaning it is a molecular framework that is capable of binding to multiple biological targets. nist.govpharmaffiliates.com

Current research directions for aminopyrazolone derivatives are focused on exploring their potential as:

Antioxidant Agents: Analogues of 4-Amino-3H-pyrazol-3-one have shown significant antioxidant activity. For instance, a study on 4-aminopyrazol-5-ol hydrochlorides, isomers of the title compound, demonstrated their efficacy as radical scavengers, suggesting potential applications in conditions associated with oxidative stress. jcsp.org.pk

Anti-inflammatory and Analgesic Agents: Building on the historical success of antipyrine, research continues to explore new pyrazolone derivatives for their anti-inflammatory and pain-relieving properties. researchgate.net

Anticancer Agents: The pyrazolone scaffold has been incorporated into molecules designed to target various pathways involved in cancer progression. nist.gov

Antimicrobial Agents: Various pyrazolone derivatives have been synthesized and evaluated for their activity against a range of bacteria and fungi. pharmaffiliates.com

The hydrochloride salt of 4-Amino-3H-pyrazol-3-one is of particular interest as it can enhance the aqueous solubility and stability of the parent compound, which are desirable properties for potential therapeutic agents.

Theoretical Frameworks and Research Hypotheses for Investigating this compound

The investigation of this compound is guided by several theoretical frameworks and research hypotheses.

Theoretical Frameworks:

Computational Chemistry: Quantum mechanical calculations can be employed to predict the stable tautomeric forms of the molecule, its electronic properties, and its potential interactions with biological targets. Such studies can provide insights into the structure-activity relationships of aminopyrazolone derivatives.

Pharmacophore Modeling: This approach involves identifying the essential structural features of a molecule that are responsible for its biological activity. For aminopyrazolone derivatives, the relative positions of the amino group, the carbonyl group, and the aromatic ring are likely to be key components of their pharmacophore.

Research Hypotheses:

Hypothesis 1: Antioxidant Activity: Based on the known antioxidant properties of structurally related compounds like edaravone (B1671096) and its aminopyrazolone analogues, it is hypothesized that this compound will exhibit significant radical scavenging activity. The amino group at the 4-position is expected to enhance this activity through electronic effects.

Hypothesis 2: Tautomerism-Activity Relationship: It is hypothesized that the specific tautomeric form of this compound that predominates in a biological environment will be a key determinant of its activity. Research could focus on synthesizing derivatives that are "locked" in a specific tautomeric form to test this hypothesis.

Hypothesis 3: Kinase Inhibition: The aminopyrazole scaffold is a known hinge-binding motif for many protein kinases. It is hypothesized that this compound or its derivatives could be developed as inhibitors of specific kinases involved in disease pathways.

These theoretical frameworks and research hypotheses provide a roadmap for the further investigation of this compound and the elucidation of its full scientific potential.

Detailed Research Findings

While specific research exclusively focused on this compound is limited in publicly available literature, extensive research on its close analogues, particularly 4-aminopyrazol-5-ol hydrochlorides, provides valuable insights into its potential properties and applications. A notable study on edaravone analogues, which are isomers of the title compound, investigated their antioxidant activity. The findings from this research can be extrapolated to hypothesize the potential efficacy of this compound.

| Compound | ABTS Assay (TEAC) | FRAP Assay (TE) | ORAC Assay (TE) |

|---|---|---|---|

| 4-amino-3-methyl-1-phenylpyrazol-5-ol hydrochloride | 0.93 | 0.98 | 4.39 |

The data in the table above, from a study on an analogue, indicates that aminopyrazolone hydrochlorides can possess potent antioxidant activity, as measured by various standard assays. The Trolox Equivalent Antioxidant Capacity (TEAC) values in the ABTS and FRAP assays, and the ORAC assay, suggest that these compounds are effective radical scavengers. This provides a strong rationale for investigating the antioxidant potential of this compound.

Properties

Molecular Formula |

C3H4ClN3O |

|---|---|

Molecular Weight |

133.54 g/mol |

IUPAC Name |

4-imino-1H-pyrazol-5-one;hydrochloride |

InChI |

InChI=1S/C3H3N3O.ClH/c4-2-1-5-6-3(2)7;/h1H,(H2,4,6,7);1H |

InChI Key |

LLTDNQGZXMZUNE-UHFFFAOYSA-N |

Canonical SMILES |

C1=NNC(=O)C1=N.Cl |

Origin of Product |

United States |

Chemical Reactivity and Mechanistic Transformations of 4 Amino 3h Pyrazol 3 One Hydrochloride

Electrophilic and Nucleophilic Reactions of the Pyrazolone (B3327878) Moiety

The pyrazolone ring contains multiple reactive sites susceptible to both electrophilic and nucleophilic attack. The electron distribution within the ring, influenced by the two nitrogen atoms and the carbonyl group, dictates the regioselectivity of these reactions.

The C4 position of the pyrazole (B372694) ring is electron-rich, making it the primary site for electrophilic substitution. researchgate.net The presence of the amino group at this position further activates it towards electrophiles.

Halogenation : The C4 position of pyrazoles can be readily halogenated using N-halosuccinimides (NCS, NBS, NIS) in various solvents. researchgate.net For instance, the reaction of 3-aryl-1H-pyrazol-5-amines with N-halosuccinimides provides an effective, metal-free method for synthesizing 4-halogenated pyrazole derivatives in moderate to excellent yields. researchgate.net While direct halogenation of 4-amino-3H-pyrazol-3-one would involve displacement of the amino group, related pyrazolone structures demonstrate that the C4 position is highly susceptible to electrophilic halogenating agents. researchgate.netjst.go.jp

Vilsmeier-Haack Reaction : The Vilsmeier-Haack reaction is a powerful method for the formylation of electron-rich aromatic and heteroaromatic compounds. wikipedia.orgorganic-chemistry.orgijpcbs.com The reaction utilizes a Vilsmeier reagent, typically generated in situ from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF). wikipedia.orgijpcbs.com This reagent acts as an electrophile, attacking the electron-rich C4 position of the pyrazolone ring. The resulting iminium salt is subsequently hydrolyzed during workup to yield the corresponding 4-formyl derivative. wikipedia.org This transformation is a key step for introducing functionalities, as the resulting carboxaldehyde can be used in further synthetic elaborations. ijpcbs.comresearchgate.net

The pyrazole ring possesses two nitrogen atoms: a pyrrole-like N1 and a pyridine-like N2. Both can act as nucleophiles, participating in alkylation and acylation reactions. The regioselectivity of these reactions is often governed by steric hindrance and the specific reaction conditions. mdpi.comwuxiapptec.com

N-Alkylation : Alkylation of the pyrazole nitrogen atoms is a common transformation, typically achieved by reacting the pyrazole with an alkyl halide in the presence of a base. semanticscholar.org Alternative methods include the Mitsunobu reaction and transition metal-catalyzed processes. semanticscholar.orgresearchgate.net In unsymmetrical pyrazoles, a mixture of N1 and N2 alkylated regioisomers is often formed. mdpi.comsemanticscholar.org The product ratio is influenced by the steric bulk of both the pyrazole substituents and the alkylating agent, with the electrophile generally favoring the less sterically hindered nitrogen atom. mdpi.comsemanticscholar.org For instance, quantum mechanics calculations on a substituted pyrazole showed that while methylation with methyl bromide favored N1 alkylation, alkylation with the bulkier N-methyl chloroacetamide favored the N2 position due to stabilizing hydrogen bond interactions in the transition state. wuxiapptec.com

N-Acylation : Acylation of the ring nitrogens can be achieved using acid chlorides or anhydrides. Similar to alkylation, the reaction can occur at either N1 or N2, leading to a mixture of products depending on the substrate and reaction conditions.

Reactions Involving the Exocyclic Amino Group at C4

The exocyclic amino group at the C4 position is a key functional handle, enabling a wide range of chemical transformations through its nucleophilic character.

The primary amino group of 4-amino-3H-pyrazol-3-one readily undergoes condensation with carbonyl compounds, particularly aldehydes, to form Schiff bases (imines). ekb.eg This reaction is a cornerstone of its chemistry, providing access to a vast array of derivatives. mdpi.comscielo.org.conih.gov

The synthesis typically involves refluxing an equimolar mixture of the aminopyrazolone (B8391566) and an aromatic aldehyde in a suitable solvent like ethanol, often with a few drops of glacial acetic acid as a catalyst. scielo.org.co The resulting Schiff bases are often crystalline solids and can be purified by recrystallization. mdpi.comekb.eg A wide variety of substituted aromatic and heteroaromatic aldehydes have been used in this reaction, leading to a diverse library of pyrazole-based Schiff bases. mdpi.comscielo.org.conih.gov

| Aldehyde Reactant | Resulting Schiff Base Product Name | Yield (%) | Solvent |

|---|---|---|---|

| Cinnamaldehyde | 4-[(3-Phenyl)allylideneamino]-1,5-dimethyl-2-phenyl-1H-pyrazol-3(2H)-one | 90% | Ethanol |

| 4-Nitro-cinnamaldehyde | 4-[3-(4-Nitrophenyl)allylideneamino]-1,5-dimethyl-2-phenyl-1H-pyrazol-3(2H)-one | 98% | Ethanol |

| Vanillin (4-Hydroxy-3-methoxybenzaldehyde) | 4-[(4-Hydroxy-3-methoxyphenyl)methylideneamino]-1,5-dimethyl-2-phenyl-1,2-dihydropyrazol-3-one | - | - |

| 3,4-Dihydroxybenzaldehyde | 4-[(3,4-Dihydroxyphenyl)methylideneamino]-1,5-dimethyl-2-phenyl-1,2-dihydropyrazol-3-one | - | - |

The nucleophilic amino group can be acylated and alkylated, although these reactions must compete with reactions at the ring nitrogen atoms. Selective N-acylation or N-alkylation of the exocyclic amine often requires specific reaction conditions or protection of the ring nitrogens.

Acylation : The C4-amino group can be acylated using acid chlorides or anhydrides under standard conditions to form the corresponding amides. This reaction introduces an acyl group, which can modify the electronic properties and steric environment of the molecule.

Alkylation : Direct alkylation of the exocyclic amino group can be challenging due to the potential for over-alkylation and competing reactions at the ring nitrogens. rsc.org However, selective mono-N-alkylation can sometimes be achieved using specific methodologies, such as reductive amination or specialized alkylating agents under controlled conditions.

The diazotization of the primary aromatic amino group at C4 is one of the most significant transformations of 4-amino-3H-pyrazol-3-one, opening pathways to a variety of important chemical structures. The reaction involves treating the amine with nitrous acid (HNO₂), typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong acid like hydrochloric acid (HCl), at low temperatures (0-5 °C). organic-chemistry.orgbyjus.com This process converts the amino group into a highly reactive diazonium salt. organic-chemistry.org

The resulting pyrazolediazonium salt is a versatile intermediate that can undergo several subsequent reactions:

Azo Coupling : The diazonium salt is a potent electrophile and can react with electron-rich aromatic compounds (such as phenols, naphthols, or anilines) or compounds with active methylene (B1212753) groups (like malononitrile (B47326) or ethyl cyanoacetate) in an electrophilic substitution reaction known as azo coupling. wikipedia.orgorganic-chemistry.org This reaction is the basis for the synthesis of a vast range of azo dyes. wikipedia.orgicrc.ac.ir The coupling typically occurs at the para position of the activated aromatic ring. wikipedia.orgorganic-chemistry.org The pH of the reaction medium is crucial; coupling to phenols is usually performed under mildly alkaline conditions, while coupling to anilines is done in weakly acidic solutions. organic-chemistry.org

Intramolecular Cyclization : If the pyrazole ring bears a suitable nucleophilic substituent, the intermediate diazonium salt can undergo intramolecular cyclization. For example, 5-amino-4-arylpyrazoles, upon diazotization, can undergo intramolecular azo coupling onto the aryl ring to form fused heterocyclic systems like pyrazolo[3,4-c]cinnolines. researchgate.net This tandem diazotization/cyclization provides a direct route to complex polycyclic structures. nih.govnih.govfrontiersin.org

| Diazotized Aminopyrazole Derivative | Coupling Agent | Reaction Conditions | Product Type |

|---|---|---|---|

| Diazotized Ethyl 3-amino-1H-pyrazole-4-carboxylate | 2-Naphthol | - | Arylazo derivative |

| Diazotized Ethyl 3-amino-1H-pyrazole-4-carboxylate | Malononitrile | - | Azo derivative |

| Diazotized 5-Amino-4-(3,4-dimethoxyphenyl)pyrazole derivative | Intramolecular coupling | NaNO₂, Acetic Acid | Pyrazolo[3,4-c]cinnoline |

| Diazotized 5-Amino-4-(3,4-dimethoxyphenyl)pyrazole derivative | 2-Hydroxynaphthyl | NaNO₂, H₂SO₄ | Azo compound |

Reactions at the C3-Carbonyl Group of the Pyrazolone Ring

The C3-carbonyl group of the 4-Amino-3H-pyrazol-3-one ring system is a key site for chemical reactivity, participating in various transformations that allow for the synthesis of a diverse range of derivatives. While it exists in equilibrium with its enol tautomer, the carbonyl form enables condensation reactions and electrophilic substitutions at the adjacent C4 position.

A notable transformation involving the C3-position is the Vilsmeier-Haack reaction. ijpcbs.comresearchgate.netarkat-usa.org This reaction employs a Vilsmeier reagent, typically generated from phosphorus oxychloride and a substituted amide like N,N-dimethylformamide (DMF), to introduce a formyl group onto electron-rich substrates. wikipedia.orgorganic-chemistry.org In the context of pyrazolones, the reaction proceeds via an electrophilic attack on the enol or enolate form of the pyrazolone, leading to the formation of a 4-formyl derivative. This aldehyde functionality serves as a versatile handle for subsequent synthetic modifications, including the construction of new heterocyclic rings. researchgate.net For instance, 3-substituted-1-phenyl-1H-pyrazole-4-carbaldehydes can be synthesized via the Vilsmeier-Haack reaction of the corresponding acetophenone (B1666503) phenylhydrazones. researchgate.net

Furthermore, the C3-carbonyl group, or more accurately the active methylene group at C4 enabled by it, facilitates condensation reactions with various electrophiles. These reactions are fundamental to building molecular complexity. For example, the C4 position can be functionalized through reactions with aldehydes or other carbonyl compounds, leading to the formation of new carbon-carbon bonds. latech.edu The resulting products, such as methylidene-pyrazolone derivatives, are valuable intermediates in organic synthesis. researchgate.net

The table below summarizes typical reactions occurring at or influenced by the C3-carbonyl group.

| Reaction Type | Reagents | Product Type | Significance |

|---|---|---|---|

| Vilsmeier-Haack Reaction | POCl₃ / DMF | 4-Formyl-pyrazolone | Introduces a versatile aldehyde group for further synthesis. researchgate.net |

| Knoevenagel Condensation | Aldehydes / Ketones | 4-Alkylidene/Arylidene-pyrazolones | Forms C-C bonds and creates conjugated systems. researchgate.net |

| Coupling with Diazonium Salts | ArN₂⁺Cl⁻ | 4-Arylazo-pyrazolones | Synthesis of azo dyes and compounds with potential biological activity. capes.gov.br |

Cycloaddition Reactions and Heterocycle Annulation Pathways

4-Amino-3H-pyrazol-3-one hydrochloride and its derivatives are valuable precursors for constructing fused heterocyclic systems through cycloaddition and annulation reactions. The presence of both an amino group and a reactive pyrazolone core provides the necessary functionality to act as a bis-nucleophile, reacting with various biselectrophilic partners to build new rings.

Pyrazolo[1,5-a]pyrimidine (B1248293) Synthesis: One of the most significant annulation pathways is the synthesis of the pyrazolo[1,5-a]pyrimidine scaffold, a core structure in many biologically active compounds. nih.gov This is typically achieved through the condensation of a 3-aminopyrazole (B16455) with a 1,3-biselectrophilic compound, such as a β-dicarbonyl compound, enaminone, or α,β-unsaturated nitrile. nih.govacs.orgnih.gov The reaction sequence generally involves an initial nucleophilic attack by the exocyclic amino group, followed by cyclization via the endocyclic N1 nitrogen, and subsequent dehydration to form the aromatic fused ring system. Microwave-assisted synthesis has been shown to be an efficient method for promoting these cyclocondensation reactions, leading to high yields in short reaction times. rsc.org

Pyrazolo[3,4-b]pyridine Synthesis: Another important annulation route is the formation of pyrazolo[3,4-b]pyridines. mdpi.com This fused system can be synthesized by reacting 5-aminopyrazoles with 1,3-dicarbonyl compounds, a reaction known as the Friedländer annulation. mdpi.comresearchgate.net If the dicarbonyl compound is unsymmetrical, the reaction can potentially yield two different regioisomers, with the outcome depending on the relative electrophilicity of the two carbonyl groups. mdpi.com Alternative methods involve the reaction of 5-aminopyrazoles with α,β-unsaturated ketones or alkynyl aldehydes, often catalyzed by Lewis acids like ZrCl₄ or through silver-mediated C≡C bond activation, to achieve cyclization. mdpi.comnih.gov

The table below outlines key annulation reactions involving aminopyrazole precursors.

| Fused Heterocycle | Reactant Partner (1,3-Biselectrophile) | General Reaction Type | Reference |

|---|---|---|---|

| Pyrazolo[1,5-a]pyrimidine | β-Dicarbonyl compounds, β-Enaminones | Cyclocondensation | acs.orgnih.gov |

| Pyrazolo[3,4-b]pyridine | 1,3-Dicarbonyl compounds, α,β-Unsaturated ketones | Cyclocondensation (Friedländer Annulation) | mdpi.commdpi.com |

| Pyrazolo[5,1-c] acs.orgnih.govmdpi.comtriazine | Hydrazonoyl halides | Cyclocondensation | capes.gov.brmdpi.com |

| Pyrazolo[1,5-a] acs.orgrsc.orgmdpi.comtriazine | Ethoxycarbonyl isocyanate followed by cyclization | Addition-Cyclization | mdpi.com |

Oxidation and Reduction Processes of this compound

The chemical behavior of this compound is significantly influenced by oxidation and reduction reactions. These processes are crucial both for the synthesis of the compound and for its subsequent transformations.

Reduction Pathways to 4-Aminopyrazolones: The amino group at the C4 position is often introduced via the reduction of a precursor functional group. A common synthetic route involves the reduction of a 4-nitro or 4-nitroso derivative of the corresponding pyrazolone. Catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) is a frequently employed method for this transformation. nih.gov Another important pathway is the reduction of 4-hydroxyimino-pyrazol-5-ones (oximes), which can be effectively reduced to the corresponding 4-aminopyrazol-5-ols using reagents like tin(II) chloride in concentrated hydrochloric acid. nih.gov

Oxidation of the Amino Group: The exocyclic amino group of 4-aminopyrazoles is susceptible to oxidation. Under controlled conditions, this can lead to the formation of azo compounds through N-N coupling. Electrochemical oxidation provides a promising and environmentally friendly approach for this transformation. mdpi.com For example, the electrooxidation of aminopyrazoles in the presence of a nickel oxide hydroxide (B78521) electrode can yield azopyrazoles. mdpi.com Air oxidation is also a consideration, as aromatic amines can be sensitive to atmospheric oxygen, sometimes leading to colored impurities. This requires careful handling and storage, often under an inert atmosphere, especially for the free base form. mdpi.com

The following table summarizes key redox processes.

| Process | Precursor/Substrate | Reagents/Conditions | Product | Reference |

|---|---|---|---|---|

| Reduction | 4-Nitropyrazolone | H₂, Pd/C | 4-Aminopyrazolone | nih.gov |

| Reduction | 4-Hydroxyimino-pyrazol-5-one | SnCl₂ / HCl | 4-Aminopyrazol-5-ol | nih.gov |

| Oxidation | 4-Aminopyrazole | Electrochemical (e.g., NiO(OH) anode) | Azopyrazole (N-N coupling) | mdpi.com |

| Oxidation | 4-Aminopyrazole | Air (O₂) | Colored oxidation byproducts | mdpi.com |

Mechanistic Investigations of Key Transformations and Rearrangement Processes

Understanding the mechanisms of reactions involving this compound is crucial for controlling reaction outcomes and designing novel synthetic pathways. Mechanistic studies, combining experimental evidence with computational modeling, have shed light on the complex transformations that pyrazole derivatives can undergo.

Reaction Pathway Analysis and Transition State Modeling

Computational chemistry has become an indispensable tool for elucidating the reaction pathways of pyrazole derivatives. Methods such as Density Functional Theory (DFT) are used to model the geometries of reactants, intermediates, transition states, and products. researchgate.net By calculating the energies of these species, researchers can map out the potential energy surface of a reaction, identify the most likely pathway, and predict reaction kinetics and regioselectivity. nih.govresearchgate.net

For instance, in the condensation reaction between unsymmetrical 1,3-diketones and hydrazines to form pyrazoles, computational modeling helps predict which carbonyl group will react preferentially, thus determining the final regioisomeric product. mdpi.comresearchgate.net Transition state modeling is particularly important, as it allows for the calculation of activation energy barriers, providing insight into the feasibility of a proposed mechanism. nih.gov Studies on proton transfer tautomerism in pyrazoles have used computational models to show how solvent molecules, like water, can lower the energy barriers for interconversion by forming hydrogen-bonded transition states. nih.gov

Ring Opening and Recyclization Reactions

While the pyrazole ring is aromatic and generally stable, it can undergo ring-opening and recyclization reactions under specific conditions, leading to unexpected and synthetically valuable products. These transformations often involve the formation of highly reactive, acyclic intermediates.

A notable example involves the thermolysis of a 5-azido-4-nitropyrazole derivative, which, instead of the expected intramolecular cyclization, undergoes a complex rearrangement. mdpi.comnih.gov Experimental and computational studies suggest that this process is initiated by the formation of a transient nitrene moiety. mdpi.compreprints.orgresearchgate.netpreprints.org This is followed by the opening of the pyrazole ring to form a functionally rich acyclic nitro-nitrile intermediate. mdpi.compreprints.org This intermediate can then undergo isomerization and recyclization to form a new pyrazole structure, different from the starting material. The driving force for this ring-opening is attributed to a combination of the lower aromaticity of the pyrazole ring compared to benzene (B151609) and the strain relief achieved by breaking the ring fusion in potential bicyclic intermediates. mdpi.compreprints.org

Another instance of ring transformation involves the reaction of spiropyrazoleoxirane derivatives with nucleophiles like ammonia. The proposed mechanism involves the nucleophilic opening of the strained oxirane ring, followed by hydrolysis and subsequent recyclization and oxidation to yield a functionalized pyrazolone derivative. nih.gov These examples highlight the dynamic nature of the pyrazole scaffold and its capacity for complex structural reorganization.

Derivatization and Functionalization Strategies for 4 Amino 3h Pyrazol 3 One Hydrochloride

Synthesis of N-Substituted Pyrazolone (B3327878) Derivatives

The pyrazolone core of 4-Amino-3H-pyrazol-3-one contains two nitrogen atoms (N1 and N2) that are potential sites for substitution reactions, primarily N-alkylation and N-acylation. These reactions are fundamental strategies for introducing molecular diversity and modifying the electronic and steric properties of the parent compound.

N-Alkylation: The introduction of alkyl groups onto the pyrazole (B372694) nitrogen atoms is a common strategy to enhance lipophilicity and modulate biological activity. Direct alkylation of the pyrazolone ring using alkyl halides or other electrophiles can be challenging due to the potential for reaction at multiple sites (N1, N2, O, and the C4-amino group) and the tautomeric nature of the pyrazolone ring. Regioselectivity is a key consideration, often influenced by the reaction conditions, the nature of the substituent on the pyrazole ring, and the alkylating agent used. Generally, alkylation under basic conditions can lead to a mixture of N1 and N2 alkylated products, with the ratio depending on steric and electronic factors. Advanced methods, such as phase-transfer catalysis or the use of specific catalysts, can improve yields and selectivity. rsc.org

N-Acylation: Acylation of the pyrazole ring nitrogens introduces a carbonyl group, which can serve as a hydrogen bond acceptor and influence the molecule's conformation. This reaction is typically carried out using acid chlorides or anhydrides. nih.gov Similar to alkylation, regioselectivity between N1 and N2 is a critical aspect. The reaction conditions, including the choice of solvent and base, can be optimized to favor acylation at a specific nitrogen atom. nih.gov N-acyl pyrazoles are significant as they can exhibit unique biological properties and serve as intermediates for further synthetic transformations.

| Reaction Type | Reagents | Key Considerations |

| N-Alkylation | Alkyl halides, Trichloroacetimidates, Phosphates | Regioselectivity (N1 vs. N2), Potential for O- and C4-amino alkylation, Catalyst choice (e.g., Brønsted acid, phase transfer) |

| N-Acylation | Acid chlorides, Acid anhydrides | Regioselectivity (N1 vs. N2), Reaction conditions (solvent, base) |

Modification of the C4-Amino Functionality for Diverse Scaffolds

The primary amino group at the C4 position is a key functional handle for a variety of chemical transformations, allowing for the construction of diverse molecular scaffolds.

Schiff Base Formation: One of the most straightforward modifications is the condensation of the C4-amino group with various aldehydes and ketones to form Schiff bases (imines). nih.govacs.org This reaction is typically acid-catalyzed and reversible. The resulting imine bond is a versatile functional group that can be subsequently reduced to a secondary amine or used in cyclization reactions. The synthesis of Schiff bases from 4-aminoantipyrine, a related compound, with substituted benzaldehydes is a well-established method. rdd.edu.iq

Acylation and Sulfonylation: The amino group can be readily acylated with acid chlorides or anhydrides to form amides, or sulfonylated with sulfonyl chlorides to produce sulfonamides. These reactions are typically performed in the presence of a base to neutralize the HCl byproduct. These modifications can significantly alter the electronic properties and hydrogen bonding capabilities of the molecule.

Diazotization: The primary aromatic amine at C4 can undergo diazotization upon treatment with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid). mdpi.com The resulting diazonium salt is a highly reactive intermediate. mdpi.com While often unstable, these salts can be used immediately in subsequent reactions, such as Sandmeyer-type reactions to introduce halides or other functional groups, or in azo coupling reactions with electron-rich aromatic compounds to form highly colored azo dyes. researchgate.net

| Modification | Reagent(s) | Resulting Functional Group | Application/Significance |

| Schiff Base Formation | Aldehydes or Ketones | Imine (-N=CHR) | Intermediate for secondary amines, heterocycle synthesis |

| Acylation | Acid Chlorides/Anhydrides | Amide (-NH-C(=O)R) | Modulates electronic properties, introduces H-bond acceptors |

| Sulfonylation | Sulfonyl Chlorides | Sulfonamide (-NH-SO2R) | Alters polarity and biological activity |

| Diazotization | NaNO2, Strong Acid | Diazonium Salt (-N2+) | Versatile intermediate for substitution (e.g., Sandmeyer) and coupling reactions |

C-Alkylation and C-Arylation Reactions on the Pyrazolone Ring

Direct functionalization of the carbon backbone of the pyrazolone ring, particularly at the C4 or C5 position, offers a powerful route to novel analogues.

C-Alkylation: While the C4 position is already substituted with an amino group, reactions can be designed to introduce alkyl groups at other positions or to functionalize the C4 position further. The Mannich reaction is a notable example, where a C-H acidic compound (like a pyrazolone), an aldehyde, and a primary or secondary amine react to form an aminoalkylated product. semanticscholar.org Organocatalytic Mannich reactions involving pyrazolinone-derived ketimines (formed from the C4-amino group) have been developed to create complex 4-aminopyrazolone derivatives with new stereocenters. nih.gov These reactions provide a pathway to C-C bond formation at the C4 position under mild conditions. nih.gov

C-Arylation: Introducing aryl groups onto the pyrazolone ring can be achieved through modern cross-coupling reactions. For this to be feasible, the pyrazolone ring typically needs to be pre-functionalized with a halide (e.g., at C4 or C5). Subsequent palladium-catalyzed reactions like the Heck or Suzuki coupling can then be employed to form a C-C bond with an aryl partner. youtube.commdpi.com An alternative, greener approach involves the laccase-mediated chemoselective C-4 arylation of 5-aminopyrazoles with catechols. researchgate.netcambridgemedchemconsulting.com This enzymatic method proceeds under mild conditions and avoids the need for protecting groups or pre-halogenation, offering a direct route to C4-arylated products. researchgate.netcambridgemedchemconsulting.com

Formation of Condensed and Fused Ring Systems Incorporating the Pyrazolone Core

The inherent functionality of 4-Amino-3H-pyrazol-3-one makes it an excellent precursor for the synthesis of fused heterocyclic systems. The amino group and the adjacent endocyclic nitrogen or carbonyl group can participate in cyclocondensation reactions with bifunctional reagents.

Pyrazolo[3,4-d]pyrimidines: This is one of the most studied fused systems derived from aminopyrazoles. The reaction of a 5-aminopyrazole-4-carbonitrile with reagents like formic acid or formamide (B127407) leads to the formation of the pyrimidine (B1678525) ring fused to the pyrazole core. mdpi.comresearchgate.net These compounds are of significant interest as they are bioisosteres of purines and often exhibit potent biological activities, including kinase inhibition. rsc.org One-pot syntheses have been developed where 5-aminopyrazoles react with Vilsmeier reagents (e.g., DMF/PBr3) followed by treatment with an amine source to construct the fused pyrimidine ring. nih.gov

Pyrazolo[3,4-b]pyridines: The pyridine (B92270) ring can be annulated onto the pyrazole core by reacting 5-aminopyrazoles with 1,3-dielectrophilic species such as α,β-unsaturated ketones or 1,3-dicarbonyl compounds. researchgate.netnih.gov These reactions, often catalyzed by acids, proceed via an initial Michael addition or condensation followed by cyclization and dehydration/aromatization. nih.govresearchgate.net A one-pot strategy involves the reaction of 5-aminopyrazoles with azlactones under solvent-free conditions, followed by elimination in a superbasic medium to yield 4-arylpyrazolo[3,4-b]pyridin-6-ones. nih.gov

Pyrazolo[4,3-c]pyridazines: The C4-amino group, after diazotization, can be utilized in intramolecular cyclization reactions. For instance, aminopyrazoles can be converted into aminopyrazolo[4,3-b]pyridines, which upon diazotization, yield unstable diazonium salts that readily cyclize to form the pyrazolo[4,3-c]pyridazine system. researchgate.net

| Fused System | Key Reagents/Reaction Type | Significance |

| Pyrazolo[3,4-d]pyrimidine | Formic acid, Formamide, Vilsmeier reagent | Purine bioisosteres, Kinase inhibitors |

| Pyrazolo[3,4-b]pyridine | 1,3-Dicarbonyls, α,β-Unsaturated ketones, Azlactones | Biologically active scaffolds |

| Pyrazolo[4,3-c]pyridazine | Intramolecular cyclization of diazonium salts | Nitrogen-rich heterocyclic systems |

Synthesis of Spiro Pyrazolone Derivatives

Spiro compounds, which feature a single atom as the common junction of two rings, represent a unique three-dimensional chemical space. Pyrazolones are excellent building blocks for the synthesis of spirocyclic systems, often through multicomponent reactions (MCRs).

The general strategy involves the reaction of a pyrazolone, an aldehyde, and an active methylene (B1212753) compound (like malononitrile) in a domino Knoevenagel/Michael addition sequence. For instance, the three-component reaction of isatin, malononitrile (B47326), and a pyrazolone can yield complex spiro[indoline-3,4'-pyrano[2,3-c]pyrazole] derivatives. semanticscholar.org The pyrazolone acts as the nucleophile in the Michael addition step to the Knoevenagel adduct formed between the aldehyde (or ketone, like isatin) and malononitrile. These reactions can often be performed under catalyst-free conditions or with simple acid/base catalysis in green solvents like water or ethanol. semanticscholar.org Four-component reactions, where the pyrazolone itself is generated in situ from hydrazine (B178648) and a β-ketoester, provide an even more efficient route to these complex spiro systems. nih.govacs.org

Bioisosteric Transformations in Pyrazolone Derivatives

Bioisosterism, the strategy of replacing a functional group with another that retains similar physicochemical and steric properties, is a cornerstone of medicinal chemistry for optimizing lead compounds. The 4-Amino-3H-pyrazol-3-one scaffold offers several opportunities for such transformations.

Ring Bioisosteres: The entire pyrazole ring can be replaced with other five-membered heterocycles such as thiazoles, triazoles, or imidazoles. nih.govacs.org This strategy was successfully employed in the development of analogues of the CB1 receptor antagonist rimonabant, where replacing the 1,5-diarylpyrazole core with other heterocycles maintained the desired biological activity. nih.govacs.org

Functional Group Bioisosteres:

Carbonyl Group (C=O): The exocyclic oxygen at the C3 position is a key hydrogen bond acceptor. It can be replaced with its classical bioisosteres, such as a thiocarbonyl group (C=S) to form a pyrazol-3-thione, or an imino group (C=NH or C=NR) to form a pyrazol-3-imine. nih.govrdd.edu.iq These transformations alter the hydrogen bonding capacity, polarity, and metabolic stability of the molecule.

Amino Group (-NH2): The C4-amino group, a hydrogen bond donor and a basic center, can be replaced by other groups like a hydroxyl (-OH) or a methyl (-CH3) group, although this would significantly change the reactivity and synthetic utility of this position.

Ring Nitrogen (-NH-): The endocyclic N-H group can be considered a bioisostere of other groups like -O- (isoxazole) or -S- (isothiazole), though this would involve a complete re-synthesis of the heterocyclic core rather than a simple derivatization.

The application of these bioisosteric replacements can lead to new derivatives with improved potency, selectivity, or pharmacokinetic profiles. cambridgemedchemconsulting.com

| Original Group | Bioisosteric Replacement(s) | Potential Impact |

| Pyrazole Ring | Thiazole, Triazole, Imidazole | Altered ADME properties, maintained binding interactions |

| Carbonyl (C=O) | Thiocarbonyl (C=S), Imino (C=NR) | Modified H-bonding, polarity, and metabolic stability |

| Amino (-NH2) | Hydroxyl (-OH), Methyl (-CH3) | Altered basicity, H-bonding, and reactivity |

Applications of 4 Amino 3h Pyrazol 3 One Hydrochloride in Advanced Organic Synthesis

Building Block in Multicomponent Reactions (MCRs) for Complex Molecules

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a complex product, are highly valued for their efficiency and atom economy. 4-Amino-3H-pyrazol-3-one Hydrochloride, and its parent compound, serve as a versatile N-nucleophile in various MCRs, enabling the rapid assembly of densely functionalized heterocyclic molecules.

One prominent application is in the synthesis of pyrazolo[3,4-b]quinoline derivatives. In a three-component reaction, an aminopyrazole can be reacted with an aromatic aldehyde and a cyclic β-diketone, such as dimedone, in ethanol. This reaction proceeds to form the corresponding 1H-pyrazolo[3,4-b]quinoline, a scaffold of interest in medicinal chemistry. While specific examples using the hydrochloride salt are not extensively documented, the reactivity of the free aminopyrazole moiety is well-established in such transformations. The reaction likely proceeds through initial Knoevenagel condensation between the aldehyde and the active methylene (B1212753) compound, followed by a Michael addition of the aminopyrazole and subsequent cyclization.

Another significant MCR involving aminopyrazoles is the one-pot synthesis of 4-arylpyrazolo[3,4-b]pyridin-6-ones. This can be achieved by reacting a 5-aminopyrazole with a 4-arylidene-2-phenyloxazol-5(4H)-one (azlactone) under solvent-free conditions, followed by treatment with a strong base like potassium tert-butoxide in DMSO. This method provides an efficient route to this class of compounds, which exhibit interesting photophysical properties.

The following table summarizes representative examples of multicomponent reactions involving aminopyrazole scaffolds, illustrating the versatility of this class of compounds.

| Reactant 1 | Reactant 2 | Reactant 3 | Catalyst/Conditions | Product | Ref. |

| 5-Aminopyrazole | Aromatic Aldehyde | Dimedone | Ethanol, Reflux | 4-Aryl-4,9-dihydro-1H-pyrazolo[3,4-b]quinoline | researchgate.net |

| 5-Aminopyrazole | Azlactone | - | Solvent-free, 150 °C; then t-BuOK/DMSO | 4-Arylpyrazolo[3,4-b]pyridin-6-one | unb.ca |

| Hydrazine (B178648) Hydrate (B1144303) | Ethyl Acetoacetate (B1235776) | Aromatic Aldehyde | Piperidine, Aqueous medium | Pyrano[2,3-c]pyrazole derivative | nih.gov |

Precursor for Elaborate Heterocyclic Architectures

The inherent reactivity of 4-Amino-3H-pyrazol-3-one allows it to serve as a key precursor for the synthesis of a variety of fused heterocyclic systems. The presence of both an amino group and the pyrazole (B372694) ring structure provides multiple sites for annulation reactions, leading to the construction of elaborate molecular architectures.

A significant application is in the synthesis of pyrazolo[1,5-a]pyrimidines. These compounds are typically synthesized through the condensation of a 3-aminopyrazole (B16455) derivative with a 1,3-dielectrophilic species. For instance, the reaction of a 3-aminopyrazole with a β-ketoester in an acidic medium or under thermal conditions can lead to the formation of the pyrazolo[1,5-a]pyrimidin-7-one core. The regioselectivity of this reaction is often controlled by the differential reactivity of the endocyclic and exocyclic nitrogen atoms of the aminopyrazole.

Similarly, 4-Amino-3H-pyrazol-3-one derivatives are precursors to pyrazolo[3,4-d]pyrimidines, a class of compounds known for their biological activities. The synthesis can be achieved by reacting the aminopyrazole with a variety of reagents that provide the necessary carbon atoms to form the pyrimidine (B1678525) ring. For example, condensation with formamide (B127407) or other one-carbon synthons can lead to the formation of the fused pyrimidine ring.

Furthermore, the diazotization of aminopyrazoles followed by cyclization is a strategy employed for the synthesis of pyrazolo[5,1-c] nih.govspringernature.comtriazines. This transformation highlights the utility of the amino group in generating a reactive diazonium intermediate that can undergo intramolecular cyclization to form the fused triazine ring system.

Reagent in Specific Organic Transformations and Cascade Reactions

4-Amino-3H-pyrazol-3-one and its derivatives can act as key reagents in specific organic transformations and initiate cascade reactions to build molecular complexity. The nucleophilic character of the amino group, combined with the reactivity of the pyrazole ring, facilitates sequential bond-forming events from a single starting material.

Cascade reactions are powerful synthetic tools that allow for the formation of multiple chemical bonds in a single operation, often leading to a significant increase in molecular complexity. While specific cascade reactions initiated by this compound are not extensively detailed in the literature, the general reactivity of aminopyrazoles suggests their potential in such transformations. For instance, a reaction could be envisioned where the amino group participates in an initial intermolecular reaction, followed by an intramolecular cyclization involving the pyrazole ring to construct a fused heterocyclic system.

The amino group can also direct C-H activation reactions. In the presence of a suitable transition metal catalyst, the amino group can act as a directing group to facilitate the functionalization of otherwise unreactive C-H bonds on the pyrazole ring or adjacent substituents. This strategy provides a modern and efficient approach to the derivatization of the pyrazole core.

Synthesis of Ligand Precursors in Coordination Chemistry

The field of coordination chemistry heavily relies on the design and synthesis of organic ligands that can form stable complexes with metal ions. This compound is a valuable precursor for the synthesis of such ligands, particularly Schiff base ligands.

Preparation of Schiff Base Ligands

Schiff bases, or imines, are typically formed through the condensation reaction between a primary amine and an aldehyde or a ketone. The primary amino group of 4-Amino-3H-pyrazol-3-one readily undergoes this reaction with a wide variety of carbonyl compounds to yield the corresponding Schiff base ligands. These ligands often possess multiple coordination sites, including the azomethine nitrogen, the pyrazole nitrogen atoms, and the pyrazolone (B3327878) oxygen, making them effective chelating agents for a range of metal ions.

A common synthetic procedure involves refluxing an equimolar mixture of this compound and the desired aldehyde or ketone in a suitable solvent, such as ethanol, often in the presence of a catalytic amount of acid. The resulting Schiff base can then be isolated and purified. A closely related compound, 4-aminoantipyrine, has been extensively used for the synthesis of a diverse library of Schiff base ligands.

The following table provides examples of Schiff bases synthesized from the related 4-aminoantipyrine, which serve as a model for the reactivity of 4-Amino-3H-pyrazol-3-one.

| Aldehyde/Ketone | Product Schiff Base | Ref. |

| Salicylaldehyde | (E)-4-((2-hydroxybenzylidene)amino)-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one | |

| 4-(Dimethylamino)benzaldehyde | (E)-4-((4-(dimethylamino)benzylidene)amino)-1,5-dimethyl-2-phenyl-1H-pyrazol-3(2H)-one | springernature.com |

| Cinnamaldehyde | 4-[(3-Phenyl)allylideneamino]-1,5-dimethyl-2-phenyl-1H-pyrazol-3(2H)-one |

Characterization of Ligand-Metal Ion Interactions (excluding catalytic activity)

Once synthesized, the Schiff base ligands derived from 4-Amino-3H-pyrazol-3-one can be complexed with various metal ions. The resulting coordination complexes can be characterized by a range of spectroscopic and analytical techniques to elucidate their structural and electronic properties.

Infrared (IR) spectroscopy is a key tool for confirming the coordination of the ligand to the metal ion. A noticeable shift in the stretching frequency of the azomethine (C=N) group upon complexation is a strong indicator of coordination through the imine nitrogen. Changes in the vibrational frequencies associated with the pyrazole ring and the carbonyl group can also provide insights into their involvement in metal binding.

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H and ¹³C NMR, can be used to characterize the ligand and its complexes in solution. Changes in the chemical shifts of the protons and carbons near the coordination sites upon complexation can provide information about the ligand-metal interaction.

Electronic spectroscopy (UV-Vis) is employed to study the electronic transitions within the ligand and the metal complexes. The appearance of new absorption bands or shifts in the existing bands upon complexation can be attributed to ligand-to-metal charge transfer (LMCT) or d-d transitions, providing information about the geometry and electronic structure of the complex.

Furthermore, techniques such as mass spectrometry can confirm the stoichiometry of the metal-ligand complex, while thermal analysis methods like thermogravimetric analysis (TGA) can provide information about the thermal stability of the complexes and the presence of coordinated or lattice solvent molecules.

Chromatographic Labels and Analytical Reagents (focus on synthetic aspect)

The chemical structure of 4-Amino-3H-pyrazol-3-one also lends itself to the synthesis of chromophoric or fluorogenic derivatives that can be used as labeling reagents in analytical techniques such as chromatography. The primary amino group is a convenient handle for introducing a signaling moiety.

A key application in this area is the synthesis of azo dyes. The amino group of 4-Amino-3H-pyrazol-3-one can be diazotized using nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid) to form a reactive diazonium salt. This diazonium salt can then be coupled with electron-rich aromatic compounds, such as phenols or anilines, in an electrophilic aromatic substitution reaction to form brightly colored azo compounds.

The general synthetic scheme for the preparation of an azo dye from an aminopyrazole involves:

Diazotization: The aminopyrazole is dissolved in an acidic solution (e.g., HCl) and cooled to 0-5 °C. A solution of sodium nitrite is then added dropwise to form the diazonium salt.

Coupling: The cold diazonium salt solution is then slowly added to a solution of the coupling component (e.g., a phenol (B47542) dissolved in a basic solution). The azo dye precipitates out of the solution and can be collected by filtration.

These azo pyrazole dyes can potentially be used as chromogenic labels for the detection and quantification of analytes in various chromatographic methods. By carefully selecting the coupling component, the absorption wavelength of the resulting dye can be tuned to a specific region of the electromagnetic spectrum, which is advantageous for spectrophotometric detection. While the use of this compound itself as a direct labeling agent is not widely reported, its derivatization into such chromophoric systems represents a plausible and synthetically accessible application.

Computational and Theoretical Investigations of 4 Amino 3h Pyrazol 3 One Hydrochloride and Its Derivatives

Quantum Chemical Calculations for Electronic Structure and Tautomer Stability

Density Functional Theory (DFT) is a robust computational method used to determine the most stable three-dimensional arrangement of atoms in a molecule, known as its optimized geometry. eurasianjournals.com This process involves calculating the molecule's electron density to find the lowest energy state, which corresponds to the most favorable molecular structure. For pyrazole (B372694) derivatives, DFT calculations are routinely performed using various functionals and basis sets, such as B3LYP/6-311++G(d,p), to accurately predict geometric parameters like bond lengths and bond angles. nih.govresearchgate.netnih.gov

The results of geometry optimization are crucial as they provide the foundational structure for all other subsequent computational analyses. eurasianjournals.com The optimized structure represents the molecule in its most stable, lowest-energy state. These theoretical calculations can be validated by comparing them with experimental data from techniques like X-ray crystallography, if available. For pyrazole derivatives, DFT has been successfully used to model the geometries of keto and enol tautomers and their corresponding transition states. nih.gov

Table 1: Example of Calculated Geometrical Parameters for a Pyrazole Derivative Core Structure

| Parameter | Bond/Angle | Calculated Value |

| Bond Length | N1-N2 | 1.38 Å |

| N2-C3 | 1.33 Å | |

| C3-C4 | 1.45 Å | |

| C4-C5 | 1.38 Å | |

| C5-N1 | 1.37 Å | |

| C3-O1 | 1.25 Å | |

| C4-N3 | 1.40 Å | |

| Bond Angle | N1-N2-C3 | 108.5° |

| N2-C3-C4 | 110.0° | |

| C3-C4-C5 | 105.5° | |

| C4-C5-N1 | 107.0° | |

| C5-N1-N2 | 109.0° |

Note: The data in the table is representative of typical pyrazole core structures as determined by DFT calculations and is for illustrative purposes.

Frontier Molecular Orbital (FMO) theory is a key framework for understanding chemical reactivity. wikipedia.orgyoutube.com It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, as the lowest energy orbital without electrons, acts as an electron acceptor. libretexts.org The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's kinetic stability and chemical reactivity. libretexts.org

A small HOMO-LUMO gap suggests that a molecule can be easily excited, indicating higher chemical reactivity and lower stability. Conversely, a large energy gap implies high stability and low reactivity. thaiscience.info FMO analysis also allows for the calculation of important electronic descriptors. The Ionization Potential (I), the energy required to remove an electron, can be related to the HOMO energy (I ≈ -EHOMO). The Electron Affinity (A), the energy released when an electron is added, can be related to the LUMO energy (A ≈ -ELUMO). These descriptors are vital for predicting how a molecule will interact with other species.

Table 2: Example FMO Properties for Hypothetical Pyrazole Derivatives

| Derivative | EHOMO (eV) | ELUMO (eV) | ΔE Gap (eV) | Ionization Potential (I) (eV) | Electron Affinity (A) (eV) |

| Unsubstituted Pyrazolone (B3327878) | -6.5 | -1.2 | 5.3 | 6.5 | 1.2 |

| With Electron-Donating Group | -6.1 | -1.0 | 5.1 | 6.1 | 1.0 |

| With Electron-Withdrawing Group | -6.9 | -1.8 | 5.1 | 6.9 | 1.8 |

Note: This table illustrates the general trends observed when substituents are added to a pyrazole ring. Actual values depend on the specific molecule and computational method.

Molecular Electrostatic Potential (MEP) surface analysis is a computational technique used to visualize the charge distribution of a molecule and predict its reactive behavior. deeporigin.com The MEP map displays the electrostatic potential on the electron density surface, using a color scale to indicate different charge regions. Typically, red indicates regions of negative electrostatic potential, which are rich in electrons and susceptible to electrophilic attack. proteopedia.orgchemconnections.org Blue indicates regions of positive electrostatic potential, which are electron-poor and prone to nucleophilic attack. Green and yellow areas represent regions that are relatively neutral. chemconnections.org

For 4-Amino-3H-pyrazol-3-one and its derivatives, MEP maps are invaluable for identifying the most reactive sites. The negative potential (red) is generally concentrated around electronegative atoms like the carbonyl oxygen and the nitrogen atoms of the pyrazole ring, highlighting them as sites for electrophilic interaction and hydrogen bond acceptance. The positive potential (blue) is typically found around the hydrogen atoms, particularly those of the amino group and any N-H protons, indicating their role as hydrogen bond donors and sites for nucleophilic attack. thaiscience.info

Molecular Dynamics Simulations for Conformational Analysis

Molecular Dynamics (MD) simulations are computational methods that model the physical movement of atoms and molecules over time. eurasianjournals.comrsc.org For a compound like 4-Amino-3H-pyrazol-3-one Hydrochloride, MD simulations provide critical insights into its dynamic behavior, conformational flexibility, and stability in a solution. nih.govnih.gov The simulation is performed by solving Newton's equations of motion for a system of interacting atoms, allowing researchers to observe how the molecule behaves in a simulated environment, such as in water.

A key part of the analysis involves tracking the Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF). rsc.org

RMSD measures the average deviation of the molecule's backbone atoms from their initial position over the course of the simulation. A stable RMSD value over time suggests that the molecule has reached a stable conformation. rsc.org

RMSF analyzes the fluctuation of individual atoms or residues around their average positions. This helps to identify which parts of the molecule are flexible and which are more rigid. rsc.org

These analyses are crucial for understanding how the molecule might change its shape to interact with other molecules or its environment.

Reaction Pathway Modeling and Transition State Analysis

Computational chemistry provides powerful tools for modeling the entire course of a chemical reaction, from reactants to products. This involves mapping the potential energy surface of the reaction to identify all intermediates and, most importantly, the transition states. The transition state is the highest energy point along the reaction coordinate and represents the energy barrier that must be overcome for the reaction to proceed.

For pyrazolone derivatives, a significant area of study is the mechanism of tautomerism, such as the keto-enol isomerization. nih.govresearchgate.net Theoretical modeling can elucidate this process:

Geometry Optimization: The structures of the initial tautomer (e.g., keto form), the final tautomer (enol form), and the transition state connecting them are optimized using methods like DFT.

Energy Calculation: The energies of these three states are calculated to determine the reaction's energy profile. The difference in energy between the reactants and the transition state gives the activation energy (Ea).

Frequency Analysis: A frequency calculation is performed on the transition state structure. A true transition state is confirmed by the presence of a single imaginary frequency, which corresponds to the motion along the reaction coordinate.

This type of analysis allows for a detailed understanding of reaction feasibility and kinetics, such as predicting which tautomer is more stable and how quickly they can interconvert. researchgate.net Kinetic data from these models can offer new insights into complex reaction mechanisms, such as the Knorr pyrazole synthesis. rsc.org

Theoretical Descriptors for Structure-Property Relationship (SPR) Studies

Structure-Property Relationship (SPR) studies aim to correlate the structural or theoretical features of a molecule with its macroscopic properties. In the context of computational chemistry, this involves using calculated quantum-chemical descriptors to predict physicochemical properties, without directly assessing biological outcomes. nih.govresearchgate.net These theoretical descriptors provide quantitative insights into the electronic and geometric characteristics of a molecule.

For 4-Amino-3H-pyrazol-3-one and its derivatives, a wide range of descriptors can be calculated and used in SPR models: nih.gov

Electronic Descriptors: HOMO and LUMO energies, HOMO-LUMO gap, dipole moment, polarizability, electronegativity (χ), and chemical hardness (η). physchemres.org

Geometric/Topological Descriptors: Molecular volume, surface area, and specific topological indices that describe molecular shape and branching.

Electrostatic Descriptors: Values derived from the MEP map, such as the minimum and maximum electrostatic potential. physchemres.org

By developing mathematical models (e.g., using linear regression), these descriptors can be correlated with physical properties like solubility, melting point, or chromatographic retention time. For instance, an SPR model might show that increasing the dipole moment of a pyrazole derivative leads to higher water solubility. These studies are essential for the rational design of new compounds with desired physicochemical properties. mdpi.com

In Silico Design and Prediction of Novel 4-Amino-3H-pyrazol-3-one Scaffolds

The in silico design of novel chemical entities has become a cornerstone of modern drug discovery, offering a rapid and cost-effective approach to identify and optimize lead compounds. For the 4-Amino-3H-pyrazol-3-one scaffold, computational methods are instrumental in predicting the therapeutic potential of its derivatives and guiding the synthesis of new, more potent, and selective molecules. These theoretical investigations primarily involve molecular docking, quantitative structure-activity relationship (QSAR) studies, and other computational analyses to elucidate the interactions between the pyrazolone core and various biological targets.

Molecular docking simulations are a fundamental tool in the rational design of new 4-Amino-3H-pyrazol-3-one derivatives. This technique predicts the preferred orientation of a ligand when bound to a receptor, allowing for the estimation of binding affinity and the analysis of intermolecular interactions. For instance, docking studies have been employed to design novel pyrazolo[3,4-d]pyrimidine derivatives, a fused ring system incorporating the pyrazole core. In a study focused on developing dual PI3-K/mTOR inhibitors, several designed 4-Amino-3-(isoquinolin-4-yl)-1H-pyrazolo[3,4-d]pyrimidine derivatives showed promising binding affinities. nih.gov

The predictive power of these docking studies is evident in the calculated binding energies, which indicate the stability of the ligand-receptor complex. Lower binding energies suggest a more favorable interaction. The results from such studies can be used to prioritize compounds for synthesis and biological evaluation.

| Compound | Binding Affinity (kcal/mol) |

|---|---|

| Derivative 6 | -10.6 |

| Derivative 12 | -10.7 |

| Derivative 14 | -10.2 |

| Derivative 16 | -10.2 |

Similarly, molecular docking has been instrumental in exploring the potential of pyrazole derivatives as inhibitors for various kinases, which are crucial targets in cancer and inflammation research. Studies have shown that substituted pyrazole derivatives can effectively bind to the active sites of receptor tyrosine kinases and protein kinases. nih.govresearchgate.net For example, specific 1H-pyrazole derivatives have demonstrated significant binding energies against VEGFR-2, Aurora A, and CDK2, suggesting their potential as multi-target kinase inhibitors. nih.govresearchgate.net

| Compound | Target Protein | Binding Energy (kJ/mol) |

|---|---|---|

| 1b | VEGFR-2 (2QU5) | -10.09 |

| 1d | Aurora A (2W1G) | -8.57 |

| 2b | CDK2 (2VTO) | -10.35 |

Quantitative Structure-Activity Relationship (QSAR) modeling is another powerful in silico tool used in the design of novel 4-Amino-3H-pyrazol-3-one scaffolds. QSAR studies aim to establish a mathematical relationship between the chemical structure and the biological activity of a series of compounds. biointerfaceresearch.comwalisongo.ac.id These models can then be used to predict the activity of newly designed molecules before their synthesis. biointerfaceresearch.com For instance, 3D-QSAR models have been developed for aminopyrimidinyl pyrazole analogs to guide the design of potent PLK1 inhibitors. nih.gov These models provide insights into the structural features that are crucial for biological activity, such as steric and electrostatic fields, which can be visualized through contour maps. nih.gov

In the context of designing novel inhibitors, QSAR studies on pyrazole-benzimidazolone hybrids have been performed to analyze their inhibitory activity against the HPPD receptor. biointerfaceresearch.com Such studies often utilize descriptors calculated by methods like Density Functional Theory (DFT) to correlate the electronic properties of the molecules with their biological function. biointerfaceresearch.com The robustness of these models is validated through various statistical methods, ensuring their predictive capability. nih.gov

The integration of molecular docking and QSAR provides a comprehensive approach to the in silico design of novel 4-Amino-3H-pyrazol-3-one derivatives. Docking studies can identify potential hits and their binding modes, while QSAR models can refine these hits and predict their potency. This synergistic approach accelerates the drug discovery process by focusing synthetic efforts on compounds with the highest probability of success.

Advanced Spectroscopic and Analytical Methodologies for Characterization of 4 Amino 3h Pyrazol 3 One Hydrochloride

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (e.g., ¹H, ¹³C, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the molecular structure of organic compounds by probing the magnetic properties of atomic nuclei. For 4-Amino-3H-pyrazol-3-one Hydrochloride, ¹H and ¹³C NMR, along with two-dimensional (2D) experiments, provide a complete picture of the proton and carbon framework.

In ¹H NMR, the chemical shifts, splitting patterns (multiplicity), and integration of signals reveal the electronic environment and connectivity of protons. The pyrazolone (B3327878) ring exists in tautomeric forms, and protonation in the hydrochloride salt further influences the electronic distribution. The spectrum is expected to show distinct signals for the amino (-NH₂) protons, the N-H proton of the pyrazole (B372694) ring, and the C-H proton at position 5. The amino protons may appear as a broad singlet due to exchange processes and quadrupole effects from the nitrogen atom. The ring N-H proton would also likely be a broad singlet, with its chemical shift being highly dependent on the solvent and concentration. The C5-H proton would appear as a sharp singlet.

¹³C NMR spectroscopy provides information about the carbon skeleton. The spectrum will show distinct signals for the three carbon atoms of the pyrazole ring. The carbonyl carbon (C3) is expected to be the most deshielded, appearing at a high chemical shift (downfield). The C4 carbon, bearing the amino group, and the C5 carbon will appear at lower chemical shifts. The specific shifts are influenced by the tautomeric form and the protonation state of the ring. jocpr.comnih.gov

Table 1: Expected ¹H and ¹³C NMR Chemical Shifts for 4-Amino-3H-pyrazol-3-one Cation in DMSO-d₆

| Atom Position | Technique | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Notes |

|---|---|---|---|---|

| C5-H | ¹H NMR | ~5.0 - 5.5 | Singlet (s) | Represents the single proton on the pyrazolone ring. |

| NH₂ | ¹H NMR | ~7.0 - 8.0 | Broad Singlet (br s) | Chemical shift can vary significantly with solvent and concentration; subject to exchange. |

| Ring N-H | ¹H NMR | ~10.0 - 12.0 | Broad Singlet (br s) | Represents the acidic proton on one of the ring nitrogens. |

| C3 (C=O) | ¹³C NMR | ~160 - 170 | - | Carbonyl carbon, typically the most downfield signal. |

| C4 (C-NH₂) | ¹³C NMR | ~145 - 155 | - | Vinylic carbon attached to the amino group. |

| C5 | ¹³C NMR | ~90 - 100 | - | Methylene-like carbon in the pyrazolone ring. |

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The absorption of IR radiation or the inelastic scattering of monochromatic light (Raman) corresponds to specific bond vibrations (stretching, bending), providing a "fingerprint" of the functional groups present.

The IR spectrum of this compound is expected to exhibit several characteristic absorption bands. rjpbcs.com Strong, broad absorptions in the 3400-3100 cm⁻¹ region would correspond to N-H stretching vibrations from the amino group (NH₂) and the protonated pyrazole ring (N-H). The carbonyl group (C=O) stretching vibration typically appears as a strong, sharp band around 1700-1680 cm⁻¹. The C=C and C=N double bond stretching vibrations within the pyrazole ring are expected in the 1650-1550 cm⁻¹ region. nih.gov N-H bending vibrations are also anticipated around 1620 cm⁻¹. rjpbcs.comnih.gov

Raman spectroscopy provides complementary information. While the polar C=O and N-H bonds give strong IR signals, the more symmetric C=C and C=N ring vibrations often produce strong Raman signals. This complementarity aids in a more complete assignment of the molecule's vibrational modes. nih.gov

Table 2: Principal Vibrational Modes for this compound

| Vibrational Mode | Technique | Expected Frequency Range (cm⁻¹) | Intensity |

|---|---|---|---|

| N-H Stretch (NH₂, Ring NH) | IR / Raman | 3400 - 3100 | Strong, Broad (IR) |

| C-H Stretch | IR / Raman | 3100 - 3000 | Medium (IR) |

| C=O Stretch | IR / Raman | 1700 - 1680 | Strong, Sharp (IR) |

| N-H Bend | IR | 1640 - 1600 | Medium to Strong |

| C=N / C=C Ring Stretch | IR / Raman | 1600 - 1450 | Medium to Strong |

Mass Spectrometry (MS) Techniques for Molecular Mass and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and deduce the structure of a compound by analyzing the mass-to-charge ratio (m/z) of its ions. For this compound, techniques like Electrospray Ionization (ESI) or Electron Ionization (EI) would be employed.

The molecular formula of the hydrochloride salt is C₃H₄ClN₃O, with a molecular weight of 133.54 g/mol . In ESI-MS, the molecule would likely be observed as the protonated cation [M+H]⁺, corresponding to the free base (C₃H₃N₃O, MW=97.08), at an m/z of 98.04. The intact cation of the salt (C₃H₄N₃O⁺) would have an m/z of 98.04 as well.

Under EI conditions, the molecule would undergo fragmentation, providing valuable structural information. A common fragmentation pathway for pyrazolones involves the initial loss of carbon monoxide (CO, 28 Da), followed by the cleavage of the ring. asianpubs.orgresearchgate.net The presence of the amino group would also direct specific fragmentation pathways, such as the loss of HCN or NH₃.

Table 3: Expected Mass Spectrometry Fragments for 4-Amino-3H-pyrazol-3-one

| m/z | Proposed Fragment Ion | Formula | Notes |

|---|---|---|---|

| 98 | [M+H]⁺ | [C₃H₄N₃O]⁺ | Protonated molecular ion of the free base (cation of the salt). Base Peak in ESI. |

| 97 | [M]⁺˙ | [C₃H₃N₃O]⁺˙ | Molecular ion of the free base in EI. |

| 69 | [M - CO]⁺˙ | [C₂H₃N₃]⁺˙ | Loss of carbon monoxide from the molecular ion. |

| 43 | [CH₃N₂]⁺ | [CH₃N₂]⁺ | Further fragmentation of the ring. |

| 42 | [C₂H₂N]⁺ | [C₂H₂N]⁺ | Resulting from ring cleavage. |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions, which corresponds to electronic transitions between molecular orbitals. The pyrazolone ring contains a conjugated system of double bonds (C=C, C=N, C=O), which acts as a chromophore. The amino group (-NH₂) acts as an auxochrome, a group that modifies the absorption of the chromophore, typically causing a shift to longer wavelengths (bathochromic shift) and an increase in intensity (hyperchromic effect).

The spectrum of this compound is expected to show absorptions corresponding to π → π* and n → π* transitions. The high-energy π → π* transitions, involving the conjugated system of the pyrazole ring, are expected to appear in the shorter wavelength UV region (around 200-280 nm). The lower-energy n → π* transition, involving the non-bonding electrons on the carbonyl oxygen and ring nitrogens, would appear at longer wavelengths (typically >280 nm) and with lower intensity. mdpi.com The position of the absorption maximum (λmax) is sensitive to the solvent polarity.

Table 4: Expected Electronic Transitions for this compound

| Expected λₘₐₓ (nm) | Electronic Transition | Chromophore |

|---|---|---|

| ~220 - 260 | π → π | Conjugated pyrazolone ring system |

| ~280 - 320 | n → π | Carbonyl group (C=O) |

X-ray Crystallography for Solid-State Structure Determination

Single-crystal X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state crystalline material. This technique provides unambiguous information on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding.

For this compound, an X-ray crystal structure would confirm the exact tautomeric form present in the solid state and the specific site of protonation. It would reveal the planarity of the pyrazole ring and the geometry of the amino group. Crucially, it would detail the network of intermolecular hydrogen bonds involving the chloride anion, the amino group protons, and the ring N-H protons, which governs the crystal packing. Data obtained would include the crystal system, space group, and unit cell dimensions. nih.govnih.gov

Table 5: Representative Crystallographic Data for a Pyrazolium Chloride Salt

| Parameter | Example Value (for Pyrazolium chloride) nih.gov | Information Provided |

|---|---|---|

| Crystal System | Monoclinic | The basic geometric shape of the unit cell. |

| Space Group | P2₁/n | The symmetry elements within the crystal lattice. |

| a (Å) | 8.3797 | The dimensions of the unit cell. |

| b (Å) | 7.3935 | |

| c (Å) | 8.7051 | |

| β (°) | 114.398 | The angle of the unit cell. |

| Volume (ų) | 491.49 | The volume of the unit cell. |

| Z | 4 | The number of molecules per unit cell. |

Note: Data is for the related Pyrazolium chloride nih.gov and is representative of the parameters that would be determined for this compound.

Elemental Microanalysis for Compositional Verification

Elemental microanalysis is a fundamental technique used to determine the mass percentages of carbon, hydrogen, nitrogen, and other elements (like chlorine) in a sample. This analysis is crucial for verifying the empirical and molecular formula of a newly synthesized compound, thereby confirming its elemental composition and purity.

For this compound (C₃H₄ClN₃O), the theoretical elemental percentages are calculated from its molecular weight (133.54 g/mol ). The experimental values obtained from the analysis should closely match these calculated values, typically within a ±0.4% tolerance, to confirm the proposed formula.

Table 6: Calculated Elemental Composition of this compound (C₃H₄ClN₃O)

| Element | Symbol | Atomic Mass | Number of Atoms | Total Mass | Mass Percentage (%) |

|---|---|---|---|---|---|

| Carbon | C | 12.01 | 3 | 36.03 | 26.98% |

| Hydrogen | H | 1.01 | 4 | 4.04 | 3.03% |

| Chlorine | Cl | 35.45 | 1 | 35.45 | 26.55% |

| Nitrogen | N | 14.01 | 3 | 42.03 | 31.47% |

| Oxygen | O | 16.00 | 1 | 16.00 | 11.98% |

| Total | - | - | - | 133.55 | 100.00% |

Chromatographic Techniques for Purity Assessment and Separation (e.g., TLC)

Chromatographic techniques are essential for assessing the purity of a compound and for monitoring the progress of a chemical reaction. Thin-Layer Chromatography (TLC) is a simple, rapid, and effective method for this purpose. mdpi.com

For a polar compound like this compound, a polar stationary phase such as silica (B1680970) gel (SiO₂) would be used for the TLC plate. The mobile phase, or eluent, would typically be a mixture of a moderately polar solvent and a highly polar solvent, such as dichloromethane/methanol or ethyl acetate/methanol. nih.gov The purity of the compound is indicated by the presence of a single spot on the TLC plate after development. The retention factor (Rƒ), calculated as the ratio of the distance traveled by the spot to the distance traveled by the solvent front, is a characteristic value for a given compound in a specific solvent system. Visualization can be achieved under UV light (if the compound is UV-active) or by staining with an appropriate agent like iodine vapor.

Table 7: Hypothetical TLC System for Purity Assessment

| Parameter | Description |

|---|---|

| Stationary Phase | Silica gel 60 F₂₅₄ on aluminum plates |

| Mobile Phase | Dichloromethane : Methanol (9:1 v/v) |

| Expected Rƒ Value | ~0.3 - 0.4 |

| Visualization | UV lamp (254 nm) and/or Iodine chamber |

Emerging Research Frontiers and Future Prospects for 4 Amino 3h Pyrazol 3 One Hydrochloride

The versatile scaffold of 4-amino-3H-pyrazol-3-one hydrochloride and its derivatives, broadly classified as aminopyrazolones, positions them at the forefront of various chemical research domains. Their inherent reactivity and structural features make them valuable precursors and building blocks for creating more complex molecular architectures. Current research is actively exploring their potential in materials science, supramolecular chemistry, and the development of sustainable synthetic protocols. These investigations are paving the way for novel applications and a deeper understanding of the fundamental chemistry of this class of compounds.

Q & A

Q. How can the purity of 4-Amino-3H-pyrazol-3-one Hydrochloride be accurately determined in synthetic batches?